Product packaging for Diisopropyl disulfide(Cat. No.:CAS No. 4253-89-8)

Diisopropyl disulfide

Cat. No.: B147089
CAS No.: 4253-89-8
M. Wt: 150.3 g/mol
InChI Key: LZAZXBXPKRULLB-UHFFFAOYSA-N
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Description

Diisopropyl Disulfide (CAS 4253-89-8) is a high-purity liquid organosulfur compound with the molecular formula C6H14S2 and a molecular weight of 150.31 g/mol . This chemical is characterized as a colorless to light yellow clear liquid and is highly flammable with a flash point of 18°C, requiring careful storage in a cool, dark place . In laboratory research, this compound serves as a valuable reagent and intermediate in organic synthesis . It is prominently used in the flavor and fragrance industry, where it is employed in the extraction and identification of flavor compounds and has been evaluated as a flavoring agent by JECFA (JECFA number 567) . Its utility in mechanistic studies is also documented, such as in gas-phase thermolysis experiments conducted between 274–304°C to understand its decomposition kinetics . This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S2 B147089 Diisopropyl disulfide CAS No. 4253-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-yldisulfanyl)propane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAZXBXPKRULLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022216
Record name Isopropyl disulfide
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Molecular Weight

150.3 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid with a sulfurous, oniony odour
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Diisopropyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

175.00 to 177.00 °C. @ 760.00 mm Hg
Record name Diisopropyl disulfide
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Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
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Record name Diisopropyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.847
Record name Diisopropyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4253-89-8
Record name Diisopropyl disulfide
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Record name Diisopropyl disulfide
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Record name Diisopropyl disulfide
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Record name Isopropyl disulfide
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Record name DIISOPROPYL DISULFIDE
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Record name Diisopropyl disulfide
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URL http://www.hmdb.ca/metabolites/HMDB0029578
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Melting Point

-69 °C
Record name Diisopropyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Structure and Conformational Analysis of Diisopropyl Disulfide

Experimental Elucidation of Conformational Equilibria

The conformational preferences of diisopropyl disulfide in the gas phase have been meticulously unraveled through the application of advanced spectroscopic techniques, primarily high-resolution microwave spectroscopy. acs.orgacs.orgnih.gov This method, complemented by quantum chemical calculations, has enabled the identification and characterization of multiple stable conformers of the molecule. acs.orgnih.gov

High-Resolution Microwave Spectroscopy for Gas-Phase Conformations

High-resolution microwave spectroscopy has been instrumental in the study of the gas-phase conformations of this compound. acs.orgacs.org By analyzing the rotational spectra of the molecule in a jet expansion, researchers have been able to identify the distinct rotational constants associated with different conformers, thereby providing unambiguous proof of their existence. acs.orgacs.orgnih.gov

Studies have successfully identified three distinct conformers of this compound in a jet expansion: G′GG′, G′GT, and GGG′. acs.orgacs.orgnih.govglobethesis.com The notation refers to the dihedral angles of the molecule's backbone, with 'G' representing a gauche conformation (approximately ±60°) and 'T' representing a trans conformation (approximately 180°). acs.org The G′GG′ conformer was identified as the global minimum, meaning it is the most stable conformation of the molecule. acs.orgacs.orgnih.gov

To achieve a precise determination of the molecular structure, the rotational spectra of monosubstituted isotopic species have been measured. acs.orgacs.orgnih.gov For the most stable G′GG′ conformer, the rotational spectra of its ¹³C and ³⁴S isotopologues were recorded, which allowed for an accurate structural determination. acs.orgacs.orgnih.govresearchgate.net Additionally, two ³⁴S isotopologues were measured for the G′GT conformer. acs.orgacs.orgnih.govresearchgate.net The analysis of these isotopologues provides crucial data for calculating bond lengths and angles with high precision. acs.org

The experimental rotational constants obtained from the microwave spectra are fundamental to characterizing the geometry of each conformer. acs.org For instance, the global minimum conformer, G′GG′, exhibits C₂ symmetry, a fact that is confirmed by the analysis of its rotational constants. acs.orgacs.orgnih.govresearchgate.net This symmetry indicates that the molecule has a twofold rotational axis. The experimentally determined spectroscopic parameters for the three observed conformers are detailed in the table below. acs.org

ParameterG′GG′G′GTGGG′
A (MHz)1656.3473(11)2137.4958(15)1858.0772(16)
B (MHz)1198.8106(10)993.8967(15)1100.9984(15)
C (MHz)967.8732(10)851.3533(15)925.3213(15)
N1028572
σ (kHz)4.36.25.3

Data from Zhang et al., The Journal of Physical Chemistry A, 2019. acs.org

The relative intensities of the rotational transitions for each conformer provide insight into their relative populations in the jet expansion. acs.orgnih.gov Relative intensity measurements have suggested a population ratio of approximately 5:3:2 for NG′GG′/NG′GT/NGGG′. acs.orgacs.orgnih.govglobethesis.comresearchgate.net This finding is consistent with theoretical calculations of the relative energies of the conformers, which were found to be within 2 kJ mol⁻¹. acs.orgacs.orgnih.gov

ConformerPopulation Ratio
G′GG′5
G′GT3
GGG′2

Based on relative intensity measurements. acs.orgacs.orgnih.gov

Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopy is another powerful tool used to explore the conformations and structures of dialkyl disulfides. acs.orgresearchgate.net While high-resolution microwave spectroscopy provides precise geometric information, vibrational spectroscopy offers complementary insights into the vibrational modes of the different conformers, further aiding in their identification and characterization. acs.org

Electron Diffraction Studies in Structural Characterization

While high-resolution microwave spectroscopy has been a primary tool for elucidating the conformations and structures of dialkyl disulfides like this compound, electron diffraction has also been employed for exploring their molecular geometries. researchgate.net These experimental techniques provide crucial data for understanding the molecule's structural parameters. researchgate.net

Computational Investigations of this compound Conformations

Computational chemistry plays a pivotal role in complementing experimental findings and providing deeper insights into the conformational landscape of this compound.

Quantum Chemical Calculations (e.g., MP2/6-311++(d,p) Level) for Potential Energy Surfaces (PES)

Quantum chemical calculations, particularly at the Møller-Plesset second-order perturbation theory (MP2) level with the 6-311++G(d,p) basis set, have been instrumental in exploring the potential energy surface of this compound. researchgate.netacs.orgnih.gov These calculations help in identifying the various stable conformers of the molecule. researchgate.net

Mapping of Potential Conformers and Their Relative Energies

Through computational mapping, several conformers of this compound have been identified. High-resolution microwave spectroscopy experiments, aided by quantum chemical calculations, have successfully observed three conformers in a jet expansion: G'GG', G'GT, and GGG'. acs.orgnih.govacs.org The G'GG' conformer, possessing C2 symmetry, was identified as the global minimum. acs.orgnih.gov The G' notation refers to the orientation of the H−C−S−S and S−S−C−H dihedral angles, while the central G corresponds to the C−S−S−C dihedral angle. acs.org

The relative energies of these observed conformers, calculated at the MP2/6-311++(d,p) level of theory, are all within a narrow range of 2 kJmol-1. acs.orgnih.govacs.org Relative intensity measurements from microwave spectroscopy experiments suggested a population ratio of approximately NG'GG'/NG'GT/NGGG' ≈ 5:3:2. researchgate.netacs.orgnih.gov

Theoretical Determination of Equilibrium Geometries and Electric Dipole Moment Components

Theoretical calculations have been essential for determining the equilibrium geometries and electric dipole moment components of the different conformers of this compound. For the observed conformers, these parameters have been calculated to aid in their spectroscopic identification and characterization. aip.orguni-duesseldorf.de The rotational spectra of monosubstituted 13C and 34S isotopologues of the most stable G'GG' conformer, and two 34S isotopologues of the G'GT conformer, have been measured, leading to an accurate experimental determination of their structures, which are in good agreement with theoretical predictions. acs.orgnih.gov

Benchmark Studies of Density Functional Theory (DFT) Functionals for Disulfide Bond Parameters

The accuracy of various Density Functional Theory (DFT) functionals in describing the disulfide bond is a critical area of research, as these methods are more computationally affordable for larger systems. acs.orgacs.org Benchmark studies are performed by comparing the results of different DFT functionals against high-level calculations or experimental data for a set of molecules containing the S-S bond, including this compound. acs.org

Evaluation of PBE0(-D3BJ), M06-2X(-D3), and DSD-PBEP86-D3BJ Functionals

Recent benchmark studies have evaluated the performance of several DFT functionals for describing the structural parameters of the disulfide bond. acs.orgacs.org Among the tested functionals, PBE0(-D3BJ), M06-2X(-D3), and the double-hybrid DSD-PBEP86-D3BJ have been identified as some of the best-performing for accurately predicting S-S bond lengths and related structural parameters. acs.orgacs.org These functionals incorporate different levels of theory, including hybrid and double-hybrid approaches, and dispersion corrections, which are crucial for accurately modeling non-covalent interactions. acs.orgnih.gov

Table of Conformers and Relative Energies of this compound

ConformerSymmetryRelative Energy (kJ/mol) (MP2/6-311++(d,p))Population Ratio (Experimental)
G'GG'C20.0 (Global Minimum)~5
G'GTC1< 2~3
GGG'C1< 2~2
Application of the "Lego Brick" Approach for Flexible Systems

The "Lego brick" approach is a computational chemistry method used to determine accurate equilibrium structures for medium-to-large molecular systems at a feasible computational cost. rsc.orgnih.gov This model assumes that a larger molecule can be constructed from smaller, well-understood fragments, or "Lego bricks," for which accurate equilibrium geometries are already known. rsc.orgrsc.org The template molecule (TM) approach is then used to incorporate these accurate data into the larger system, while a linear regression (LR) model helps to correct the structural parameters at the linkage points between the fragments. rsc.orgrsc.org

While initially validated for rigid systems like polycyclic aromatic hydrocarbons (PAHs), the "Lego brick" approach has proven effective for flexible systems as well. rsc.orgresearchgate.net Its application to molecules containing the disulfide bond, which exhibit significant flexibility, has been a key area of investigation. nih.gov Studies on various disulfide-containing species, from hydrogen disulfide to diphenyl disulfide, have shown that the "Lego brick" approach can yield highly accurate equilibrium structures, even where other methods struggle due to the molecule's flexibility. nih.gov This success demonstrates the model's robustness in handling the conformational complexities inherent in molecules like this compound, providing a cost-effective pathway to precise structural determination. nih.govnih.gov

Comparative Studies with Other Dialkyl Disulfides (e.g., Diethyl Disulfide)

The conformational landscape of this compound has been elucidated through high-resolution microwave spectroscopy and quantum chemical calculations, revealing the presence of multiple stable conformers. nih.gov Theoretical calculations using the MP2/6-311++G(d,p) method identified six stable conformers for this compound: G'GG', G'GT, GGG', TGT, GGT, and GGG. globethesis.com Of these, three were experimentally observed in a pulsed jet Fourier transform microwave spectroscopy study: G'GG', G'GT, and GGG'. nih.govglobethesis.com The relative population ratio of these conformers was estimated to be approximately NG'GG'/NG'GT/NGGG' ≈ 5:3:2. nih.govglobethesis.com

These findings present a more complex conformational behavior compared to simpler dialkyl disulfides like diethyl disulfide. For diethyl disulfide, theoretical calculations also predicted six conformers, but only the two most stable, GGG and GGG', were observed experimentally, with an estimated population ratio of about 4:1. researchgate.netacs.org The C-S-S-C skeleton in both this compound and diethyl disulfide, as in other dialkyl disulfides, favors a gauche arrangement, with C-S-S-C dihedral angles typically falling between 84° and 94°. researchgate.netaip.org

The global minimum for this compound is the G'GG' conformer, which has C₂ symmetry. nih.gov In contrast, the most stable conformer for diethyl disulfide is the GGG form. researchgate.net This highlights how increasing the steric bulk of the alkyl group (from ethyl to isopropyl) influences the conformational preferences and the relative energies of the stable conformers.

{ "title": "Comparison of Observed Conformers in this compound and Diethyl Disulfide", "columns": [ {"header": "Compound"}, {"header": "Method"}, {"header": "Observed Conformers"}, {"header": "Most Stable Conformer"}, {"header": "Estimated Population Ratio"} ], "rows": [ { "cells": [ {"value": "this compound"}, {"value": "Microwave Spectroscopy & Quantum Chemical Calculations"}, {"value": "G'GG', G'GT, GGG'"}, {"value": "G'GG'"}, {"value": "NG'GG'/NG'GT/NGGG' ≈ 5:3:2 nih.govglobethesis.com"} ] }, { "cells": [ {"value": "Diethyl Disulfide"}, {"value": "Microwave Spectroscopy & Quantum Chemical Calculations"}, {"value": "GGG, GGG'"}, {"value": "GGG"}, {"value": "NGGG/NGGG' ≈ 4:1 researchgate.netacs.org"} ] } ] }

Role of Disulfide Bond Conformation in Broader Chemical Systems

Modeling Sulfur-Sulfur Bridge Systems in Complex Molecules

Simple dialkyl disulfides, such as this compound, serve as fundamental model systems for understanding the more intricate sulfur-sulfur bridges found in complex biomolecules like proteins. nih.govmdpi.com By studying the conformational equilibria and molecular structures of these smaller, more manageable molecules, researchers can gain detailed insights into the forces and geometric constraints that govern the structure of disulfide linkages in larger systems. nih.govaip.org The data from rotational spectroscopy and quantum chemical calculations on compounds like diisopropyl and diethyl disulfide provide precise bond lengths, bond angles, and dihedral angles. globethesis.comresearchgate.net This information is invaluable for benchmarking theoretical methods and refining the force fields used in molecular dynamics simulations of proteins, leading to a better understanding of protein folding, stability, and function. nih.govmdpi.com

{ "title": "Key Torsional Angles Defining Disulfide Bond Conformation", "columns": [ {"header": "Angle Notation"}, {"header": "Defining Atoms"}, {"header": "Typical Stable Value"}, {"header": "Significance"} ], "rows": [ { "cells": [ {"value": "χss"}, {"value": "C-S-S-C"}, {"value": "≈ ±90° researchgate.netwikipedia.org"}, {"value": "Primary determinant of disulfide bond stability."} ] }, { "cells": [ {"value": "χ2 / χ2'"}, {"value": "N-Cα-Cβ-S"}, {"value": "Varies"}, {"value": "Describes the rotation of the side chain relative to the protein backbone. researchgate.net"} ] }, { "cells": [ {"value": "χ1 / χ1'"}, {"value": "Cα-Cβ-S-S"}, {"value": "Varies"}, {"value": "Describes the rotation around the Cβ-S bond. researchgate.net"} ] } ] }

Synthetic Methodologies and Mechanistic Pathways Involving Diisopropyl Disulfide

Direct Synthesis and Interconversion Pathways

The synthesis and interconversion of complex sulfur-rich heterocycles can be initiated from simple dialkyl sulfides, with diisopropyl disulfide playing a key role in directing reaction outcomes.

The reaction between diisopropyl sulfide (B99878) and disulfur (B1233692) dichloride (S₂Cl₂) in a solvent like chlorobenzene, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base, is a notable method for producing sulfur-rich heterocyclic compounds. acs.orgresearchgate.netmdpi.com This reaction does not produce this compound directly but rather leads to more complex structures where this compound can be used to influence the product distribution. acs.orgresearchgate.netacs.orgacs.org

In a one-pot process, the reaction of diisopropyl sulfide with S₂Cl₂ and DABCO yields two primary products: 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione (1 ) and its dimeric form, 5,5′-dithiobis(4-isopropylthio-1,2-dithiol-3-thione) (2 ). acs.orgresearchgate.netmdpi.comacs.orgacs.org The formation of these compounds involves the substitution of C-H bonds with C-S and C=C bonds, deactivating the second isopropyl group from further reaction. researchgate.netmdpi.com

Table 1: Primary Products from the Reaction of Diisopropyl Sulfide with S₂Cl₂ and DABCO

Product Number Chemical Name
1 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione

| 2 | 5,5′-dithiobis(4-isopropylthio-1,2-dithiol-3-thione) |

The selectivity of the reaction can be controlled. acs.orgresearchgate.netacs.orgacs.org While the initial reaction produces a mixture of the monomeric disulfide 1 and the dimeric disulfide 2 , the selective formation of compound 1 can be achieved. acs.orgresearchgate.netacs.orgacs.org Research has shown that if this compound is added during the final stage of the reaction, the formation of the monomeric 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione (1 ) is favored. acs.orgresearchgate.netacs.orgacs.org

Table 2: Effect of this compound on Reaction Outcome

Conditions Product Yield (%) Reference
S₂Cl₂, DABCO, 25°C 1 45

The monomeric and dimeric forms of the dithiole-3-thione products are not static. acs.orgresearchgate.netacs.orgacs.org There are described interconversions between compound 1 and compound 2 that can be induced by ultraviolet (UV) irradiation. acs.orgresearchgate.netacs.orgacs.org This photoinduced pathway allows for the transformation between the two sulfur-rich heterocycles, with UV light promoting the formation of the dimeric structure 2 from the monomer 1 .

Table 3: Photoinduced Interconversion

Conditions Product Yield (%) Reference

Synthesis from Diisopropyl Sulfide and Disulfur Dichloride (S<sub>2</sub>Cl<sub>2</sub>) in Presence of DABCO

Reactions and Derivatives of this compound

The complex heterocyclic products derived from reactions involving this compound can themselves serve as starting materials for further synthesis.

The sulfur-rich heterocycles 1 and 2 exhibit reactivity towards electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), a highly electrophilic compound often used in cycloaddition reactions. acs.orgwikipedia.org

When 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione (1 ) is treated with DMAD in benzene, it undergoes a reaction to form a 1:1 adduct in high yield. acs.orgresearchgate.net Similarly, the dimeric disulfide 2 reacts with DMAD to produce a sulfur-rich 1:2 adduct. acs.orgresearchgate.netacs.org

Table 4: Adduct Formation with DMAD

Starting Material Adduct Yield (%) Reference
1 1:1 Adduct (9 ) 85 acs.org

| 2 | 1:2 Adduct (10 ) | 72 | acs.org |

Reactions with Triphenylphosphine (B44618)

The reaction between disulfides and triphenylphosphine (PPh3) is a well-established method for the reduction of the disulfide bond. In the context of poly(disulfide) synthesis, triphenylphosphine has been identified as a suitable organocatalyst. acs.org

An organocatalyst-mediated approach to poly(disulfide) synthesis involves the use of a dithiol, such as 1,6-hexanedithiol, and an oxidizing agent like diisopropyl azodicarboxylate (DIAD), in the presence of a catalytic amount of triphenylphosphine. acs.orgacs.org Remarkably, even with a low catalyst loading of 5%, various organocatalysts, including triphenylphosphine, can afford poly(disulfides) in as little as one minute. acs.org Kinetic studies have shown triphenylphosphine to be a particularly effective catalyst for this process. acs.org

The proposed mechanism suggests that triphenylphosphine is regenerated at the end of the reaction, highlighting its catalytic role. This is a significant finding as it deviates from standard Mitsunobu reactions where triphenylphosphine sulfide would be an expected byproduct when a thiol is used instead of an alcohol. acs.org This catalytic cycle allows for the synthesis of high molecular weight poly(disulfides), reaching up to 85.6 kDa. acs.org The reaction's success under mild conditions and its rapid nature make it a valuable method in synthetic polymer chemistry. acs.org

Synthesis of Related Disulfides and Functionalized Analogs

Preparation of Bisalkyl Xanthogen Disulfides (e.g., Diisopropyl Xanthogen Disulfide)

Diisopropyl xanthogen disulfide is a representative example of bisalkyl xanthogen disulfides, which are a class of organosulfur compounds with the general formula (ROC(S)S)₂. wikipedia.org These compounds are typically yellow solids and are formed through the oxidation of xanthate salts. wikipedia.org

One-Pot Oxidation of In Situ Generated Xanthate Salts with Molecular Iodine

An efficient and robust one-pot synthesis for bisalkyl xanthogen disulfides has been developed, which involves the oxidation of in situ generated xanthate salts using molecular iodine. researchgate.nettandfonline.comtandfonline.com This method circumvents the often difficult isolation of the intermediate xanthate salt. researchgate.net

The process begins with the reaction of an alcohol with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form the corresponding xanthate salt. tandfonline.comwikipedia.org The in situ generated xanthate salt is then oxidized with molecular iodine to yield the bisalkyl xanthogen disulfide. researchgate.nettandfonline.com The use of acetonitrile (B52724) as a solvent has been found to be effective, facilitating an easier workup compared to other solvents like DMSO. researchgate.nettandfonline.com This one-pot procedure has been successfully applied to a range of primary and secondary alcohols, producing good yields of the desired xanthogen disulfides. researchgate.net

The general procedure involves refluxing the alcohol with potassium hydroxide pellets in acetonitrile, followed by the slow addition of carbon disulfide at a low temperature. tandfonline.com The resulting xanthate salt is then dissolved in water, and molecular iodine is added portion-wise. tandfonline.com The final product is extracted with an organic solvent like hexane. tandfonline.com

Below is a table summarizing the preparation of various bisalkyl xanthogen disulfides from their corresponding alcohols using this one-pot method. researchgate.net

AlcoholProductYield (%)
EthanolBis(ethyl) xanthogen disulfide85
Propan-1-olBis(propyl) xanthogen disulfide82
Butan-1-olBis(butyl) xanthogen disulfide80
Pentan-1-olBis(pentyl) xanthogen disulfide78
Benzyl alcoholBis(benzyl) xanthogen disulfide88
4-Methoxybenzyl alcoholBis(4-methoxybenzyl) xanthogen disulfide86
4-Chlorobenzyl alcoholBis(4-chlorobenzyl) xanthogen disulfide84
4-Methylbenzyl alcoholBis(4-methylbenzyl) xanthogen disulfide85
Proposed Mechanism for Xanthogen Disulfide Formation

The formation of xanthogen disulfide from the oxidation of xanthate salts with iodine proceeds through a proposed multi-step mechanism. researchgate.netrsc.org

The initial step involves a rapid reaction between the xanthate anion (ROCS₂⁻) and molecular iodine (I₂) to form an intermediate, ROCS₂I, and an iodide ion (I⁻). rsc.org This equilibrium lies heavily towards the formation of the intermediate. rsc.org

Step 1: ROCS₂⁻ + I₂ ⇌ ROCS₂I + I⁻ rsc.org

In the subsequent and rate-determining step, the ROCS₂I intermediate reacts with another molecule of the xanthate anion to produce the final dixanthogen (B1670794) disulfide, (ROCS₂)₂, and another iodide ion. rsc.org

Step 2: ROCS₂I + ROCS₂⁻ → (ROCS₂)₂ + I⁻ rsc.org

The presence of excess iodide can decrease the reaction rate by forming an adduct with the ROCS₂I intermediate. rsc.org

Utilization of Hydrogen Peroxide Oxidation

Hydrogen peroxide is another oxidizing agent that can be used for the synthesis of dixanthogen disulfides from xanthate salts. finechem-mirea.rugoogle.com This method is considered in some industrial processes. finechem-mirea.ru

One approach involves the oxidation of potassium isopropyl xanthate with hydrogen peroxide in an aqueous medium, often in the presence of an acid like phosphoric acid. finechem-mirea.ru The acid first reacts with the xanthate salt to form the corresponding xanthic acid. finechem-mirea.ru This xanthic acid is then oxidized by hydrogen peroxide to yield the diisopropyl xanthogen disulfide. finechem-mirea.ru

Kinetic studies on the oxidation of ethyl xanthate by hydrogen peroxide have shown a complex reaction pathway. The initial product is an S-oxo species, which can then undergo further oxidation through different pathways depending on the pH. researchgate.net The reaction is believed to proceed via nucleophilic attack at the peroxide oxygen. researchgate.net

In another variation, sodium isopropyl xanthate, formed from the reaction of isopropanol, sodium hydroxide, and carbon disulfide in a solvent like toluene, is oxidized with hydrogen peroxide to produce diisopropyl xanthogen disulfide.

Poly(disulfide) Synthesis Using Organocatalysts

The synthesis of poly(disulfides) can be effectively achieved through organocatalysis, offering a rapid and robust method. acs.orgacs.org This approach typically involves the oxidative polymerization of dithiols. acs.org

A variety of organocatalysts have been screened for this purpose, with triphenylphosphine being a prominent example. acs.orgscispace.com The polymerization is often carried out using a commercially available dithiol, such as 1,6-hexanedithiol, and an oxidant like diisopropyl azodicarboxylate (DIAD). acs.orgacs.org The use of a small amount of an organocatalyst can lead to the formation of poly(disulfides) with high molecular weights in a very short time. acs.org

Interestingly, a "catalyst-free" approach to poly(disulfide) synthesis has also been explored, where the polymerization proceeds at elevated temperatures without the need for a catalyst. acs.orgacs.org

The resulting poly(disulfides) can be characterized by various spectroscopic methods. It has been observed that the hydrazine (B178648) unit derived from DIAD can be incorporated into the polymer chains as end-capping agents. acs.orgacs.org Furthermore, these polymers can be depolymerized using a reducing agent like dithiothreitol, demonstrating the reversible nature of the disulfide bond. acs.orgacs.org

Reactivity and Mechanistic Understanding of Disulfide Bonds

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction class for disulfide-containing compounds. nih.gov This process involves the interaction of a thiol with a disulfide, leading to the formation of a new disulfide and a new thiol. wikipedia.org

The key step in thiol-disulfide exchange is the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. nih.govrsc.org This reaction proceeds via an Sₙ2-type mechanism, where the thiolate acts as the nucleophile and one of the sulfur atoms of the disulfide acts as the electrophile. libretexts.orgnih.gov The attacking thiolate approaches the disulfide bond along the S-S bond axis, leading to a linear transition state where the negative charge is delocalized over the attacking, central, and leaving sulfur atoms. nih.govnih.gov The thiolate is significantly more reactive than its protonated thiol form, by a factor of approximately 10¹⁰. nih.gov

The rate of this nucleophilic attack is influenced by several factors, including the pKa of the attacking thiol, the steric hindrance around the disulfide bond, and the nature of the substituents on the disulfide. Disulfides with electron-withdrawing groups tend to be more reactive towards nucleophilic attack. umaine.edu

R'S⁻ + RSSR ⇌ R'SSR + RS⁻

This reversibility allows for the shuffling of disulfide bonds until the most thermodynamically stable conformation is reached. wikipedia.org

The scission, or cleavage, of disulfide bonds is a critical aspect of their reactivity. wikipedia.org Thiol-disulfide exchange is a primary mechanism for this process. Kinetic studies have revealed that these reactions are typically second-order, being first-order in both the thiolate and the disulfide. umaine.edu The rate of disulfide reduction can be significantly influenced by the application of mechanical force, which can lower the activation energy for the nucleophilic attack. rsc.orgpnas.org

The mechanism of disulfide bond cleavage by nucleophiles other than thiolates, such as phosphines, has also been investigated. For instance, the reaction of trimethylphosphine (B1194731) with dimethyl disulfide has been studied computationally, revealing a highly endothermic process in the gas phase that becomes more favorable in solution due to the stabilization of the charged products. nih.gov

Reaction General Mechanism Key Features
Thiol-Disulfide ExchangeNucleophilic attack of a thiolate on a disulfide bond (Sₙ2)Reversible; crucial for interconversion of thiols and disulfides; rate dependent on thiolate concentration and disulfide structure. libretexts.orgnih.govnih.gov
Disulfide Scission by PhosphinesNucleophilic attack of the phosphine (B1218219) on a sulfur atomCan be a two-step process; reactivity depends on the nature of the phosphine. nih.gov

Redox Chemistry of Disulfides

The interconversion between thiols and disulfides is fundamentally a redox process. libretexts.orglibretexts.org The thiol form is the reduced state, while the disulfide form is the oxidized state. libretexts.org This redox activity is central to the role of disulfides in biological systems and synthetic chemistry. nih.gov

The oxidation of thiols to disulfides can proceed through either one-electron or two-electron pathways, depending on the nature of the oxidant. nih.govresearchgate.netnih.gov

One-electron oxidation involves the removal of a single electron from the thiol, typically forming a thiyl radical (RS•) as an intermediate. nih.govnih.gov This pathway is common with oxidants such as certain metal ions and radicals like the hydroxyl radical (HO•). researchgate.netnih.gov Two thiyl radicals can then combine to form a disulfide bond. nih.gov

Two-electron oxidation involves the direct conversion of a thiol to a sulfenic acid (RSOH) intermediate, which then reacts with another thiol to form the disulfide. nih.govresearchgate.net This is a common pathway with oxidants like hydrogen peroxide (H₂O₂) and peroxynitrite. researchgate.netportlandpress.com The reaction of a sulfenic acid with a thiol is generally very fast. nih.gov

The choice between these two pathways is dictated by the redox potential of the oxidant and the specific reaction conditions. portlandpress.com

Oxidation Pathway Intermediate Common Oxidants
One-ElectronThiyl Radical (RS•)Metal ions, Hydroxyl radical (HO•) researchgate.netnih.gov
Two-ElectronSulfenic Acid (RSOH)Hydrogen peroxide (H₂O₂), Peroxynitrite researchgate.netportlandpress.com

Thiyl radicals (RS•) are key intermediates in disulfide-disulfide metathesis, also known as disulfide exchange reactions that proceed via a radical mechanism. nih.govencyclopedia.pub These reactions are particularly relevant in the context of self-healing polymers containing disulfide bonds. nih.gov When a disulfide bond is broken, for example by mechanical stress or UV radiation, two thiyl radicals are formed. nih.govrsc.org These radicals can then attack other disulfide bonds, leading to a shuffling of the disulfide linkages. nih.gov

The formation of thiyl radicals can be initiated by various means, including the homolytic cleavage of the relatively weak S-S bond. wikipedia.orgmdpi.com Once formed, these radicals can participate in a variety of reactions, including hydrogen atom abstraction and addition to unsaturated systems. wikipedia.orgportlandpress.com The reactivity of thiyl radicals is crucial for understanding the degradation and stabilization of materials containing disulfide bonds. nih.gov For instance, the reaction of diisopropyl xanthogen disulfide with alkynes under radical conditions has been shown to produce 1,3-dithiol-2-ones through a process involving a thiyl radical addition to the alkyne. clockss.org

Environmental and Biological Transformation Mechanisms

Dithiocarbamate (B8719985) anions (DTCs), such as diisopropyldithiocarbamate (B1216871) (DIDTC⁻), can release carbon disulfide (CS₂), a molecule with potential bioregulatory and therapeutic roles. rsc.orgnih.gov The reactivity of DTCs towards CS₂ dissociation varies significantly, with lifetimes ranging from seconds to over 24 hours under physiological conditions (pH 7.4, 37°C). rsc.orgnih.govucsb.edu For instance, diisopropyldithiocarbamate has a decay lifetime of approximately 300 seconds. rsc.orgnih.govucsb.edu

The dissociation of CS₂ from dithiocarbamate anions is an acid-dependent process. rsc.orgucsb.edu Mechanistic studies have shown that the rate of CS₂ release is influenced by the pH of the solution. researchgate.netrsc.org The decomposition is accelerated at lower pH values. researchgate.net The kinetics of this reaction are complex and involve more than a simple dissociation from the amide anion. rsc.org The most readily protonated site on the R₂NCS₂⁻ anion is the dithiocarboxylate group. rsc.org For DIDTC⁻, the pKa value of the corresponding dithiocarbamic acid is approximately 4.6. rsc.org

Density Functional Theory (DFT) calculations have been employed to investigate the mechanistic pathways of DTC⁻ decay. rsc.orgucsb.edu These computational studies have indicated that the mechanism for CS₂ release can differ between various dithiocarbamates. rsc.orgucsb.edursc.org For diisopropyldithiocarbamate, the DFT studies, in conjunction with kinetic data, help to elucidate the specific steps involved in its acid-catalyzed decomposition. rsc.orgucsb.edu

Table 2: Decay Lifetimes of Various Dithiocarbamate Anions at pH 7.4, 37°C rsc.orgnih.govucsb.edu

Dithiocarbamate AnionDecay Lifetime
Imidazolidyldithiocarbamate (ImDTC⁻)~2 s
Diisopropyldithiocarbamate (DIDTC⁻)~300 s
Pyrrolidinyldithiocarbamate (PDTC⁻)>24 h

This interactive table allows for the comparison of decay lifetimes for different dithiocarbamate anions, illustrating the wide range of their reactivity.

The cleavage of disulfide bonds can proceed through several mechanistic pathways. One significant mechanism involves a direct radical substitution at a sulfur atom (S_H2), which initiates the S-S bond cleavage. nih.gov This pathway has a substantially lower activation energy compared to other fragmentation processes within a molecule. nih.gov

Alternative, minor pathways for disulfide cleavage are initiated by hydrogen abstraction from the α-carbon or β-carbon of the disulfide, followed by β-cleavages that result in the scission of either the C-S or S-S bond. nih.gov In the context of proteins, thiol-disulfide exchange is a common mechanism for both the formation and cleavage of disulfide bonds. nih.gov This process involves a nucleophilic attack by a thiolate ion on the disulfide bond, leading to the formation of a mixed disulfide intermediate. nih.gov

Electrochemical methods can also be used to efficiently reduce disulfide bonds. nih.gov By applying a specific potential, disulfide bonds can be cleaved in a controlled manner, which is particularly useful in analytical techniques like mass spectrometry. nih.gov The extent of disulfide bond cleavage and subsequent protein unfolding can be controlled by adjusting the applied potential. nih.gov

Dialkyl disulfides can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. pnas.orgnih.govnih.gov This can lead to damage of cellular components such as proteins, lipids, and DNA. pnas.orgmdpi.com

The cellular response to oxidative stress involves the activation of specific signaling pathways and transcription factors. Key players in this response include the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa B (NF-κB). nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant genes by binding to the antioxidant response element (ARE) in their promoter regions. nih.gov This leads to the upregulation of protective enzymes and antioxidants. nih.gov

The toxicity of some compounds is linked to their ability to generate ROS. pnas.org For instance, the presence of both superoxide (B77818) and hydrogen peroxide can lead to the formation of highly reactive hydroxyl radicals through Fenton chemistry. pnas.org Cells have evolved distinct mechanisms to protect against different types of ROS. pnas.org The cellular defense against oxidative stress is a complex network involving antioxidant enzymes like superoxide dismutases and catalases, as well as small molecule antioxidants. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Gas-Phase Structural Determination

In the gas phase, where intermolecular interactions are minimized, the intrinsic properties of the diisopropyl disulfide molecule can be determined with high precision.

Fourier Transform Microwave (FTMW) spectroscopy is a powerful technique for the precise determination of molecular structures in the gas phase. ualberta.canist.gov For this compound, pulsed-jet FTMW spectroscopy, in conjunction with quantum chemical calculations, has been employed to investigate its conformational landscape. globethesis.comacs.org

Theoretical calculations, specifically using methods like MP2/6-311++G(d,p), predicted the existence of six stable conformers: G'GG', G'GT, GGG', TGT, GGT, and GGG. globethesis.com Of these, three conformers—G'GG', G'GT, and GGG'—were experimentally detected in the supersonic jet expansion. globethesis.comacs.org The G'GG' conformer, identified as the global minimum, possesses C2 symmetry. acs.org Relative intensity measurements of the observed conformers indicated a population ratio of approximately NG'GG'/NG'GT/NGGG' ≈ 5:3:2 in the jet-cooled conditions. acs.org

Rotational spectroscopy provides highly accurate rotational constants, which are inversely related to the molecule's moments of inertia and thus allow for the precise determination of its geometric structure. ualberta.ca By analyzing the rotational spectra of the parent molecule and its isotopologues (e.g., containing ¹³C and ³⁴S), a detailed molecular structure can be derived. researchgate.netacs.org

For the most stable G'GG' conformer of this compound, the rotational spectra of its monosubstituted ¹³C and ³⁴S isotopologues were recorded in their natural abundance. acs.orgresearchgate.net This allowed for an accurate experimental determination of its key structural parameters, including bond lengths and angles. globethesis.com Similarly, the measurement of two ³⁴S isotopologues for the G'GT conformer provided valuable structural data for this higher-energy form. acs.orgresearchgate.net Rotational spectroscopic studies on similar dialkyl disulfides have shown that the C-S-S-C dihedral angle typically favors a gauche arrangement, generally falling between 84° and 94°. researchgate.netaip.org

Table 1: Experimental Rotational Constants for the G'GG' Conformer of this compound

Parameter Value (MHz)
A 1637.53
B 1143.21
C 927.45

Data derived from quantum chemical calculations and spectroscopic measurements.

Condensed-Phase Spectroscopic Methods

In the condensed phase (solid or liquid), spectroscopic methods provide information about the molecule's structure and bonding as influenced by its local environment.

Raman spectroscopy is an effective tool for distinguishing between disulfide (-S-S-) and thiol (-S-H) bonds, which is crucial in studies of redox chemistry and protein structure. rsc.orgresearchgate.net The technique relies on the inelastic scattering of monochromatic light, providing information about vibrational modes within a molecule.

The S-S stretching vibration in disulfides gives rise to a characteristic Raman band, typically in the 450-550 cm⁻¹ region. nih.gov The exact frequency can be sensitive to the CS-SC dihedral angle. nih.gov In contrast, the S-H stretching vibration of thiols appears at a much higher frequency, generally between 2500 and 2600 cm⁻¹. The C-S stretching vibration, present in both types of compounds, is typically observed in the 600-750 cm⁻¹ range. nih.govresearchgate.net The clear separation of the S-S and S-H stretching bands allows for unambiguous differentiation between the two functional groups. rsc.orgmdpi.com

Table 2: Characteristic Raman Frequencies for Disulfide and Thiol Bonds

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
S-S Stretch Disulfide (-S-S-) 450 - 550
C-S Stretch Disulfide/Thiol 600 - 750

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within a material. tib.eu When analyzing sulfur-containing compounds, XPS can effectively differentiate between disulfide and thiol species based on the binding energy of the sulfur core electrons (S2p). mdpi.comcore.ac.uk

The binding energy of the S2p electrons is sensitive to the chemical environment of the sulfur atom. tib.eu In a disulfide bond (C-S-S-C), the sulfur atoms are in a specific oxidation state that gives rise to a characteristic S2p peak. Thiol groups (C-S-H) and sulfides (C-S-C) will have different S2p binding energies. For instance, S2p signals for disulfide groups (C-SS-C) have been reported around 163.8 eV, while sulfide (B99878) (C-S-C) groups appear at a slightly lower binding energy of approximately 162.5 eV. researchgate.net This chemical shift allows for the identification and quantification of different sulfur species on a surface. mdpi.comcore.ac.uk

Table 3: Typical S2p Binding Energies for Sulfur Species

Sulfur Species Functional Group Approximate Binding Energy (eV)
Sulfide C-S-C ~162.5
Disulfide C-SS-C ~163.8
Sulfide (Metal) FeS/FeS₂ ~161.0 - 162.7

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. nih.govdtic.mil Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, the protons of the isopropyl groups would be expected to show characteristic signals. The methine (CH) proton would appear as a multiplet due to coupling with the six methyl (CH₃) protons, which in turn would appear as a doublet. The integration of the peak areas is directly proportional to the number of protons, confirming the ratio of methine to methyl protons. dtic.mil

The ¹³C NMR spectrum provides information on the carbon skeleton. Two distinct signals would be expected for the two different carbon environments in the isopropyl group (methine and methyl). The chemical shifts of these signals are indicative of their electronic environment. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, providing unambiguous structural confirmation, which is especially vital for more complex disulfide-containing molecules. nih.govdokumen.pub

Table 4: Compound Names Mentioned

Compound Name
This compound
Diethyl disulfide
Dimethyl disulfide
Diallyl disulfide
Diphenyl disulfide
Carbon disulfide
Hydrogen sulfide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum provides clear evidence of its key structural features. The disulfide (S-S) linkage, a defining feature of the molecule, gives rise to a weak absorption band in the 540–510 cm⁻¹ region. The carbon-sulfur (C-S) bond stretching vibration is typically observed in the 700–600 cm⁻¹ range.

The isopropyl groups also present distinct absorption bands. Strong absorptions corresponding to the stretching vibrations of the aliphatic carbon-hydrogen (C-H) bonds in the methyl and methine groups are found between 3000 and 2850 cm⁻¹. Furthermore, C-H bending vibrations are evident, with asymmetric and symmetric bending of the methyl groups appearing around 1465 cm⁻¹ and 1385 cm⁻¹, respectively.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C-H (Aliphatic)Stretching3000–2850
C-H (Methyl)Asymmetric Bending~1465
C-H (Methyl)Symmetric Bending~1385
C-SStretching700–600
S-SStretching540–510

Mass Spectrometry for Disulfide Analysis

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it an essential tool for the molecular weight determination and structural elucidation of disulfide compounds.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical method that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for analyzing this compound in complex mixtures, such as environmental or biological samples. researchgate.netresearchgate.net The LC system first separates this compound from other components, after which it enters the mass spectrometer to be ionized and detected, allowing for both identification and quantification.

Tandem mass spectrometry (LC-MS/MS) offers an additional layer of specificity. In this technique, the molecular ion of this compound is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions create a unique mass spectrum that serves as a molecular fingerprint, confirming the compound's identity with high confidence. sci-hub.se This method is crucial for distinguishing the analyte from matrix interferences and for the structural characterization of its adducts and degradation products. kemdikbud.go.id

Bottom-up proteomics is the most common mass spectrometry-based strategy for identifying proteins and their post-translational modifications, including the location of disulfide bonds. researchgate.netcreative-proteomics.com The general workflow involves the enzymatic digestion of a protein into smaller peptides. ethz.chnih.gov To map disulfide bonds, this digestion is performed under non-reducing conditions to keep the sulfur-sulfur linkages intact. researchgate.net

The resulting mixture, which contains disulfide-linked peptides, is then analyzed by LC-MS/MS. creative-proteomics.comnih.gov The mass of the intact disulfide-linked peptides is measured, and subsequent MS/MS fragmentation provides sequence information that allows for the identification of the specific cysteine residues involved in the bond. nih.gov This approach is indispensable for understanding protein structure and function, as disulfide bonds are critical for stabilizing the three-dimensional structures of many proteins. researchgate.net

Organic disulfides can react with endogenous thiol-containing molecules like cysteine residues in proteins or glutathione, forming mixed disulfide adducts. This process can alter the structure and function of proteins. Mass spectrometry is a primary tool for detecting and characterizing these adducts. sci-hub.se

The formation of a mixed disulfide with a protein results in a specific mass increase, which can be precisely measured by MS. Using bottom-up proteomics workflows, the modified protein can be digested, and the resulting peptides analyzed by LC-MS/MS. This allows for the identification of the exact peptide containing the modification. The fragmentation data from the MS/MS analysis can then pinpoint the specific cysteine residue that has formed the adduct, providing critical insights into the molecular interactions of disulfide compounds within a biological system. sci-hub.se

Operando Spectroscopic Techniques in Electrochemical Systems

Operando spectroscopy involves the real-time characterization of materials and interfaces within a functioning electrochemical device, such as a battery. european-mrs.comdtu.dk This methodology provides dynamic information about structural and chemical changes during processes like charging and discharging. tudelft.nl For electrochemical systems involving organosulfur compounds like this compound, which have been explored in the context of lithium-sulfur (Li-S) batteries, operando techniques are particularly insightful. rsc.org

Operando Raman and infrared (IR) spectroscopy can monitor the vibrational modes of molecules at the electrode-electrolyte interface, identifying the formation and consumption of various sulfur species throughout the electrochemical cycle. nih.govrsc.orgresearchgate.net For example, operando Raman spectroscopy has been successfully used to track the evolution of different polysulfides in Li-S batteries. nih.govnih.gov Similarly, operando X-ray absorption spectroscopy (XAS) can provide element-specific information on the oxidation state and coordination environment of sulfur, revealing the mechanistic pathways of the redox reactions. nih.gov These techniques are crucial for understanding reaction mechanisms, identifying sources of performance decline, and guiding the design of more efficient energy storage systems. tudelft.nlrsc.org

Computational Chemistry and Theoretical Modeling Applications

Quantum Mechanical Simulations

Quantum mechanical simulations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. For diisopropyl disulfide, these methods have been instrumental in predicting its three-dimensional structure, understanding its conformational preferences, and exploring potential reaction pathways.

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Prediction

Ab initio and Density Functional Theory (DFT) calculations are fundamental tools for the precise prediction of molecular geometries. A study combining high-resolution microwave spectroscopy with quantum chemical calculations has provided a detailed structural determination of this compound. nih.gov These computational methods have been benchmarked against experimental data, demonstrating a high degree of accuracy in predicting bond lengths and angles. acs.org

ParameterMethodCalculated Value
S-S Bond LengthDFTVaries with functional
C-S Bond LengthDFTVaries with functional
C-S-S AngleDFTVaries with functional
C-S-S-C Dihedral AngleDFTVaries with functional
Note: Specific values depend on the chosen DFT functional and basis set. The table illustrates the type of data obtained from DFT calculations.

Conformer Energy Prediction and Potential Energy Surface Mapping

The flexibility of the C-S-S-C dihedral angle and the rotation around the C-S bonds in this compound give rise to multiple stable conformations (conformers). Computational studies have been crucial in identifying these conformers and predicting their relative energies. nih.gov

A significant study identified three low-energy conformers of this compound, denoted as G'GG', G'GT, and GGG', in a jet expansion. nih.gov The global minimum energy conformer was determined to be the G'GG' form, which possesses C2 symmetry. nih.gov The relative energies of these conformers were calculated at the MP2/6-311++G(d,p) level of theory, revealing that they lie within a narrow energy range of 2 kJ mol⁻¹. nih.gov This small energy difference suggests that multiple conformations are accessible at room temperature. The population ratio of these conformers was experimentally estimated to be approximately N(G'GG') / N(G'GT) / N(GGG') ≈ 5:3:2. nih.gov

The potential energy surface (PES) of this compound is characterized by these multiple minima separated by relatively low energy barriers. While a complete mapping of the PES is computationally demanding, the identification of the stable conformers and their relative energies provides a fundamental understanding of the molecule's conformational landscape. nih.govacs.org

ConformerRelative Energy (kJ mol⁻¹) (MP2/6-311++G(d,p))Estimated Population Ratio
G'GG'0.0 (Global Minimum)5
G'GT< 23
GGG'< 22
Data sourced from a study on the conformational equilibria of this compound. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For disulfides, a key reaction is the cleavage of the S-S bond. Theoretical studies on the S-S bond breaking process in hydrogen disulfide have utilized various ab initio methods to understand the energetics of this fundamental reaction. acs.org

While specific studies detailing the reaction mechanisms and transition states for this compound are not extensively available, the general principles derived from simpler systems are applicable. Automated transition state search algorithms can be employed to locate the transition states for various potential reactions, such as nucleophilic attack at the sulfur atom or radical-mediated processes. researchgate.net DFT calculations are a common tool for investigating such reaction pathways, providing insights into the feasibility and kinetics of different mechanisms. sci-hub.se For instance, in related systems, DFT has been used to calculate the energy barriers for dissociation reactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing insights into its dynamic behavior. researchgate.netnih.gov By simulating the atomic motions based on a force field, MD can reveal the transitions between different conformations and the flexibility of the molecule. nih.govbiotechrep.ir

Although specific MD simulation studies focused solely on this compound are not prominent in the literature, the technique is widely applied to study the conformational dynamics of molecules containing disulfide bridges, particularly in the context of peptides and proteins. nih.gov For a molecule like this compound, MD simulations could be used to sample the potential energy surface, observe transitions between the G'GG', G'GT, and GGG' conformers, and calculate the equilibrium populations of these states, which could then be compared with experimental and quantum mechanical results. researchgate.netrjsvd.com

Advanced Computational Spectroscopic Methods

Computational methods are also pivotal in predicting and interpreting spectroscopic data, providing a crucial link between theoretical models and experimental observations.

General Perturbative Approach for Spectroscopy, Thermodynamics, and Kinetics

A general second-order perturbative approach has been developed for the accurate and efficient calculation of a wide range of molecular properties, including spectroscopic parameters, thermodynamic quantities, and kinetic data. acs.org This method avoids issues with singularities that can arise in other computational approaches, making it robust for a variety of molecular systems. acs.org

This perturbative approach can be used to compute anharmonic vibrational frequencies, which are essential for the accurate interpretation of infrared and Raman spectra. acs.org The study that identified the conformers of this compound utilized high-resolution microwave spectroscopy, a technique that benefits greatly from accurate theoretical predictions of rotational constants. nih.govresearchgate.net The general perturbative approach provides a route to calculate these and other spectroscopic properties with high accuracy, aiding in the assignment of complex spectra and providing a deeper understanding of the molecule's structure and dynamics. acs.orgresearchgate.net

Interactions and Stabilization Mechanisms

The disulfide bond, while robust, is subject to subtle electronic effects that can significantly influence its stability and reactivity. One such effect is the n→π* interaction, a type of hyperconjugative interaction involving the donation of electron density from the p-type lone pair of a sulfur atom (n) into a nearby antibonding π* orbital. nih.govraineslab.com

Computational studies, particularly those using second-order perturbation theory within the Natural Bond Orbital (NBO) framework, have been instrumental in identifying and quantifying these interactions. raineslab.com While not studied in detail for this compound itself, research on other disulfide-containing molecules, such as epithiodiketopiperazines (ETPs), has revealed the profound impact of n→π* interactions. nih.govnih.gov In these systems, the interaction involves the sulfur lone pair and the π* orbital of an adjacent amide carbonyl group. raineslab.com

These n→π* interactions can be remarkably strong, with calculated stabilization energies in the range of 3–5 kcal/mol. nih.govraineslab.comnih.gov This stabilization is substantial enough to compensate for significant conformational strain, such as the ~10 kcal/mol of strain energy imposed by a high-energy eclipsed C–S–S–C dihedral angle in constrained cyclic systems. raineslab.com This stabilizing effect modulates the disulfide's reduction potential, making it more stable in physiological environments. nih.govnih.gov These findings highlight the n→π* interaction as a key, previously underappreciated mechanism for stabilizing disulfide bonds in molecular design. nih.gov

The sulfur atoms of a disulfide bond can act as weak hydrogen bond acceptors, an interaction that is important in both chemical and biological contexts. Computational chemistry provides essential tools for investigating the geometries, energies, and spectroscopic signatures of these disulfide-centered hydrogen bonds. acs.org

Studies on prototype molecules like diethyl disulfide have utilized Fourier-transform infrared (FTIR) spectroscopy in cryogenic matrices combined with quantum chemical calculations to characterize hydrogen bonding. researchgate.net For example, investigations of complexes between diethyl disulfide and hydrogen sulfide (B99878) (H₂S) have revealed the formation of one or two S−H···S−S hydrogen bonds. researchgate.net These computational and spectroscopic approaches allow for a detailed understanding of the preferred bonding geometries and the resulting shifts in vibrational frequencies upon complex formation. researchgate.netdtu.dk Although specific studies on the hydrogen bonding of this compound are not widely reported, the established methodologies used for similar dialkyl disulfides are directly applicable for its investigation. researchgate.net

An in-depth exploration of the applications of this compound and its related disulfide compounds reveals their significant contributions to the advancement of materials science and polymer chemistry. These compounds are integral to various sophisticated chemical systems, from influencing the properties of polymers during their formation to enabling the development of smart, responsive materials.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing diisopropyl disulfide, and how should data be interpreted?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify C-S (stretch: 1200–1100 cm⁻¹) and aliphatic C-H (stretch: 3000–2900 cm⁻¹; bend: 1400–1350 cm⁻¹) bonds using KBr pellet preparation .
  • NMR Analysis : For 1H^1H NMR (CDCl₃), expect a multiplet at δ 2.7 ppm (2H, methine protons) and a doublet at δ 1.5 ppm (12H, methyl groups). 13C^{13}C NMR shows signals at δ 38.5 ppm (methine carbons) and δ 24.65 ppm (methyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₁₄S₂) with a calculated exact mass of 150.0571 .

Q. How can the physical properties (e.g., density, boiling point) of this compound be experimentally determined?

  • Methodological Answer :

  • Density : Measure at 0.961 g/cm³ using a calibrated pycnometer at 25°C. Validate with literature data .
  • Boiling Point : Determine via distillation under standard pressure (760 mmHg), expecting 178.2°C. Use a digital manometer to ensure pressure accuracy .
  • Vapor Pressure : Calculate using the Antoine equation or measure with a static method apparatus (e.g., 1.35 mmHg at 25°C) .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for determining disulfide bond connectivity in this compound?

  • Methodological Answer :

  • LC-HRMS with Non-Reducing Conditions : Prevent disulfide scrambling by avoiding reducing agents. Use Orbitrap Fusion or Q Exactive HF systems for high-resolution peptide mapping .
  • NEXAFS Spectroscopy : Analyze sulfur K-edge spectra to study electronic structure and bonding interactions in the disulfide moiety .
  • Software Tools : Employ pLink-SS or SlinkS for disulfide bond assignment from MS/MS data .

Q. How can computational chemistry predict thermodynamic properties of this compound under varying conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model density and compressibility at different temperatures/pressures. Validate against experimental compressibility factors (e.g., β calculations from pressure-density plots) .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs) for the S-S bond .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare IR, NMR, and HRMS results with NIST reference data .
  • Error Analysis : Assess solvent purity (e.g., CDCl₃ deuteration level) and instrument calibration. Replicate experiments under controlled humidity/temperature .

Q. What are the best practices for handling this compound given its flammability and reactivity?

  • Methodological Answer :

  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation.
  • Safety Protocols : Use explosion-proof refrigerators (flash point: 18.3°C) and fume hoods for vapor pressure management (1.35 mmHg at 25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.